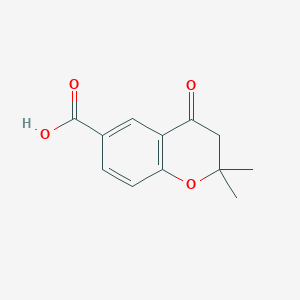

2,2-Dimethyl-4-oxochroman-6-carboxylic acid

概要

説明

2,2-Dimethyl-4-oxochroman-6-carboxylic acid is an organic compound with the molecular formula C12H12O4 It is a derivative of chroman, a bicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2,2-dimethyl-1,3-dioxane-4,6-dione as a starting material, which undergoes a cyclization reaction in the presence of a suitable catalyst to form the chroman ring structure. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, are crucial for efficient industrial production.

化学反応の分析

Types of Reactions

2,2-Dimethyl-4-oxochroman-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2,2-dimethyl-4-hydroxychroman-6-carboxylic acid.

Substitution: The compound can participate in substitution reactions, where functional groups such as halogens or alkyl groups are introduced at specific positions on the chroman ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkyl halides are used in the presence of catalysts or under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid is , with a molecular weight of approximately 220.22 g/mol. It features a chromene structure characterized by a benzopyran core and a carboxylic acid functional group. The presence of a ketone at the 4-position enhances its reactivity and potential biological activity.

Medicinal Chemistry

Applications:

- Synthesis of Coumarin Derivatives: this compound is utilized in the synthesis of coumarin heterocycles, which exhibit various pharmacological properties including anticoagulant, anti-inflammatory, and anticancer activities.

Methods:

- Synthetic Routes: Various synthetic methods are employed to produce coumarin derivatives from this compound under classical and green chemistry conditions, utilizing environmentally friendly solvents and catalysts.

Case Studies:

- Biological Screening: Compounds synthesized from this compound have been screened for biological activities, showing promising results against different pathogens and diseases.

Nanotechnology

Applications:

- Surface Modification of Nanoparticles: The compound serves as a surface modifier for metallic nanoparticles or carbon nanostructures, enhancing their dispersion in various mediums.

Methods:

- Chemical Functionalization: The carboxylic acid group reacts with nanoparticle surfaces to improve stability and functionality in composite materials.

Outcomes:

- Enhanced incorporation of nanoparticles into polymers and other materials leads to improved mechanical properties and performance in applications such as drug delivery systems.

Polymer Science

Applications:

- Monomers and Catalysts: In polymer science, this compound is used as a monomer or an additive to enhance the properties of polymers.

Methods:

- Polymer Synthesis: It can be incorporated into polymer chains during polymerization reactions or used as a catalyst to accelerate these processes.

Results:

- The incorporation of this compound results in polymers with improved thermal stability and mechanical strength.

Antibacterial Research

Applications:

- Development of Chemotropic Agents: The compound has been studied for its potential in developing new antibacterial agents to combat multidrug-resistant bacteria.

Methods:

- Design and Synthesis: New series of compounds derived from this compound are designed and synthesized for evaluation against resistant strains.

Results:

- Preliminary studies indicate that these compounds exhibit significant antibacterial and antioxidant activities.

Food Industry

Applications:

- Food Additives: Carboxylic acids like this compound are applied in food formulations for preservation and flavor enhancement.

Methods:

- Fermentation Processes: Some carboxylic acids are produced via fermentation processes that can include this compound as an intermediate or end product.

Outcomes:

- Improved shelf life and sensory properties of food products are observed through the application of this compound.

Summary Table of Applications

| Field | Application | Methods Used | Outcomes |

|---|---|---|---|

| Medicinal Chemistry | Synthesis of Coumarin Derivatives | Classical/Green Chemistry | Anticoagulant, anti-inflammatory properties |

| Nanotechnology | Surface Modification | Chemical Functionalization | Improved nanoparticle dispersion |

| Polymer Science | Monomers/Additives | Polymerization Reactions | Enhanced polymer properties |

| Antibacterial Research | Development of Chemotropic Agents | Design/Synthesis | Significant antibacterial activity |

| Food Industry | Food Additives | Fermentation Processes | Improved shelf life and flavor |

作用機序

The mechanism of action of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

類似化合物との比較

Similar Compounds

2,2-Dimethylchroman-4-one: A structurally similar compound with a ketone group at the 4-position.

4-Hydroxy-2,2-dimethylchroman-6-carboxylic acid: A derivative with a hydroxyl group at the 4-position.

2,2-Dimethyl-4-oxochroman-6-methyl ester: A methyl ester derivative of the carboxylic acid.

Uniqueness

2,2-Dimethyl-4-oxochroman-6-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

生物活性

2,2-Dimethyl-4-oxochroman-6-carboxylic acid, a compound belonging to the chroman family, has garnered attention for its diverse biological activities. This compound is characterized by a unique arrangement of functional groups that confer significant pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial effects. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 220.22 g/mol. The structure includes a carboxylic acid group and a ketone functionality, which are pivotal in its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative stress and preventing cellular damage.

- Anti-inflammatory Properties : The compound modulates signaling pathways associated with inflammation, potentially inhibiting pro-inflammatory cytokines.

- Antimicrobial Effects : Preliminary studies suggest it may inhibit the growth of certain bacteria, making it a candidate for developing new antimicrobial agents.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to reduce oxidative stress markers in vitro, suggesting potential protective effects against oxidative damage in cells.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit the production of inflammatory mediators. For instance, it has been reported to downregulate cyclooxygenase (COX) enzymes involved in the inflammatory response .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies involving multidrug-resistant bacteria, it showed promising results as an antibacterial agent. Its mechanism may involve disrupting bacterial cell walls or inhibiting essential enzymatic functions within the bacteria.

Study on Antioxidant Properties

A study conducted by researchers at the University of Konstanz explored the antioxidant capabilities of various coumarin derivatives, including this compound. The results indicated that this compound effectively scavenged DPPH radicals, demonstrating its potential as a natural antioxidant .

Investigation of Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of chroman derivatives. It was found that this compound significantly inhibited the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS), which is indicative of its anti-inflammatory action .

Antimicrobial Studies

A recent study published in Phytochemistry assessed the antibacterial activity of several natural compounds against respiratory tract pathogens. This compound exhibited notable antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Summary of Biological Activities

特性

IUPAC Name |

2,2-dimethyl-4-oxo-3H-chromene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-12(2)6-9(13)8-5-7(11(14)15)3-4-10(8)16-12/h3-5H,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOMGSWLGSRLCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=CC(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471740 | |

| Record name | 2,2-DIMETHYL-4-OXOCHROMAN-6-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65372-54-5 | |

| Record name | 2,2-DIMETHYL-4-OXOCHROMAN-6-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。